Dabigatran Impurity 23
Description
Significance of Impurity Profiling in Pharmaceutical Development and Quality Assurance
Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical substances, is a critical process in drug development and manufacturing. aquigenbio.comhumanjournals.com The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug. humanjournals.com These unwanted chemicals can originate from various sources, including the raw materials used in synthesis, by-products of the manufacturing process, or the degradation of the drug substance over time. aquigenbio.com
A comprehensive understanding of a drug's impurity profile is essential for several reasons. It provides insights into the potential toxicity and stability of the drug product. aquigenbio.com Furthermore, impurity profiling is integral to process optimization, allowing manufacturers to refine synthetic routes and storage conditions to minimize the formation of undesirable substances. aquigenbio.com Ultimately, rigorous impurity profiling ensures that pharmaceutical products meet the high standards of quality and safety expected by regulatory bodies and the public. aquigenbio.comhumanjournals.com
Regulatory Frameworks Governing Impurity Control in Active Pharmaceutical Ingredients (ICH Q3A/B Guidelines)
To ensure global harmonization in the quality standards of pharmaceuticals, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines. Among these, the ICH Q3A/B guidelines specifically address the control of impurities in new drug substances (APIs) and new drug products, respectively.
These guidelines provide a rational framework for the reporting, identification, and qualification of impurities. They establish thresholds at which impurities must be reported, identified (their structure determined), and qualified (their biological safety assessed). europa.eu For instance, the guidelines outline specific reporting thresholds based on the maximum daily dose of the drug. If an impurity exceeds these thresholds, further investigation is required. The ICH also provides guidance on the control of residual solvents (ICH Q3C) and elemental impurities (ICH Q3D), ensuring a comprehensive approach to impurity management. europa.eu Adherence to these regulatory standards is a mandatory requirement for gaining market authorization for new pharmaceutical products. humanjournals.com
Overview of Dabigatran (B194492) and its Relevance in Modern Therapeutics
Dabigatran, available as the prodrug Dabigatran Etexilate, is a potent, direct thrombin inhibitor. Thrombin is a key enzyme in the blood coagulation cascade, and by inhibiting it, Dabigatran effectively prevents the formation of blood clots. europa.eu This mechanism of action makes it a valuable therapeutic agent for the prevention of stroke in patients with non-valvular atrial fibrillation, a common heart rhythm disorder that increases the risk of clot formation. europa.eu It is also used in the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE). europa.eu As an oral anticoagulant, Dabigatran offers a convenient alternative to older medications that require frequent monitoring. Its efficacy and predictable pharmacokinetic profile have established it as a significant medication in modern antithrombotic therapy.
Rationale for Dedicated Academic Investigation of Dabigatran Impurity 23
The primary driver for investigating any impurity is to ensure the safety and efficacy of the final drug product. aquigenbio.com Impurities can potentially possess their own pharmacological or toxicological properties, which may interfere with the therapeutic action of the API or cause adverse effects. aquigenbio.com The complex structure of Dabigatran Etexilate makes it susceptible to degradation through pathways like hydrolysis, especially given its sensitivity to moisture. europa.eu This degradation can lead to the formation of various impurities.
This compound, identified by the CAS number 1637238-96-0, is one such compound that can arise during the manufacturing or storage of Dabigatran. Its chemical structure is notably complex, suggesting it may be formed through a specific side reaction or degradation pathway. The need to understand its formation, characterize its structure, and evaluate its potential impact on the quality and safety of Dabigatran provides a strong rationale for its investigation. The availability of reference standards for this impurity from various suppliers indicates its relevance in the quality control of Dabigatran. vulcanchem.com
Research Findings on this compound
Detailed, peer-reviewed research focusing exclusively on this compound is limited. However, information from chemical suppliers provides foundational data for this compound.
Chemical and Physical Properties
The following table summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | (E)-Hexyl(amino(3-(((1-methyl-5-((3-oxo-3-(pyridin-2-ylamino)propyl)(pyridin-2-yl)carbamoyl)-1H-benzo[d]imidazol-2-yl)methyl)amino)phenyl)methylene)carbamate | chemicalbook.com |
| CAS Number | 1637238-96-0 | vulcanchem.com |
| Molecular Formula | C37H41N9O4 | vulcanchem.com |
| Molecular Weight | 675.8 g/mol | vulcanchem.com |
Analytical Data
Analytical techniques are crucial for the detection and quantification of impurities. While specific chromatograms for this compound are not available in the public domain, research on Dabigatran impurities often employs High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for separation and identification. rjptonline.orgactascientific.com The mass-to-charge ratio (m/z) is a key parameter in mass spectrometry for identifying compounds.
| Analytical Parameter | Value | Source(s) |
| [M+H]+ (protonated molecule) | 675.8 | vulcanchem.com |
The study of Dabigatran and its impurities often involves sophisticated analytical methods to ensure their separation and quantification, with regulatory guidelines mandating strict control over their levels in the final drug product. humanjournals.comactascientific.com
Properties
CAS No. |
1637238-96-0 |
|---|---|
Molecular Formula |
C37H41N9O4 |
Molecular Weight |
675.8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies for Dabigatran Impurity 23
Advanced Spectroscopic Techniques for Structural Determination
The definitive identification and structural elucidation of Dabigatran (B194492) Impurity 23 necessitate the application of multiple spectroscopic techniques. These methods provide complementary information regarding the molecule's atomic connectivity, elemental composition, and constituent functional groups. The chemical identity of Dabigatran Impurity 23 is summarized in the table below.
Table 1: Chemical Identity of this compound
| Identifier | Data | Source(s) |
|---|---|---|
| Chemical Name | Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | alentris.orgchemicea.com |
| CAS Number | 1307233-94-8 | alentris.org |
| Molecular Formula | C₂₀H₂₁ClN₄O₃ | alentris.org |
| Molecular Weight | 400.86 g/mol | |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. humanjournals.com By mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the molecular framework, atom connectivity, and stereochemistry. For a compound like this compound, ¹H NMR would be used to identify the number of distinct protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton.
While specific ¹H and ¹³C NMR spectral data for this compound are not widely available in published literature, the characterization of other Dabigatran impurities and analogues extensively utilizes these techniques. derpharmachemica.comresearchgate.netresearchgate.net For instance, the structural elucidation of hydrolytic degradation products of Dabigatran Etexilate Mesylate was achieved through comprehensive 1D and 2D NMR studies, including COSY, HSQC, and HMBC experiments, which were crucial for assigning all proton and carbon signals. researchgate.net Similarly, the structures of various process-related impurities have been confirmed using ¹H and ¹³C NMR spectroscopy. derpharmachemica.comresearchgate.net These studies underscore the fundamental role of NMR in confirming the precise structure of any newly identified impurity.
High-Resolution Mass Spectrometry (HR-MS and MSn) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with high accuracy. The molecular formula of this compound, C₂₀H₂₁ClN₄O₃, and its corresponding molecular weight were determined using this method. alentris.org
Tandem mass spectrometry (MSn or MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern offers valuable clues about the molecule's structure and the connectivity of its substructures. While specific fragmentation data for this compound is not detailed in the available literature, LC-MS/MS methods are standard for identifying and characterizing Dabigatran's metabolites and degradation products. researchgate.netresearchgate.netrsc.orgrjptonline.org For example, in the analysis of N-nitroso-dabigatran etexilate, detection and quantification were performed in positive electrospray ionization (ESI) mode using multi-reaction monitoring (MRM), a highly specific MS/MS technique. rsc.org The protonated molecular ion [M+H]⁺ is typically observed, and its fragmentation helps to confirm the core structure and identify modifications. researchgate.netscirp.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. iajps.com The structure of this compound contains several characteristic functional groups that would produce distinct signals in an FT-IR spectrum. Although a specific spectrum for this impurity is not publicly documented, the expected absorption bands can be predicted based on its chemical structure. The analysis of Dabigatran and its other impurities frequently includes FT-IR spectroscopy to confirm the presence of key functional groups. derpharmachemica.comrjptonline.orggoogle.com
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch | 1680 - 1630 |
| Ester | C=O stretch | 1750 - 1735 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Alkyl C-H | C-H stretch | 2980 - 2850 |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Alkyl Halide | C-Cl stretch | 800 - 600 |
| Amine/Ester | C-N / C-O stretch | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. iajps.com The structure of this compound contains multiple chromophores, including the benzimidazole (B57391) and pyridine (B92270) ring systems, which make it detectable by UV-Vis spectroscopy. This property is crucial for its detection in chromatographic techniques like HPLC.
While a specific UV-Vis spectrum for this compound is not available, the parent drug, Dabigatran Etexilate, and its related impurities are typically detected at wavelengths between 220 nm and 226 nm. scirp.orgactascientific.comscholarsresearchlibrary.comijpar.com For instance, a developed LC-MS method for Dabigatran and its impurities used a detection wavelength of 225 nm, which was determined after scanning a standard mixture solution from 200-400 nm. actascientific.com Another method for estimating Dabigatran Etexilate Mesylate determined the maximum absorbance (λmax) to be at 226 nm in methanol. ijpar.com This indicates that this compound, sharing key structural motifs, would also exhibit significant absorbance in this region, facilitating its quantification.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating impurities from the main active pharmaceutical ingredient (API), allowing for their individual detection, quantification, and isolation for further characterization.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for assessing the purity of drug substances and products. ijrti.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Dabigatran and its related substances. scholarsresearchlibrary.com These methods are capable of separating a wide range of impurities, including starting materials, by-products, and degradants, from the main drug peak. scirp.orgscholarsresearchlibrary.com
Numerous stability-indicating HPLC methods have been developed and validated for Dabigatran Etexilate, demonstrating the ability to resolve known impurities. scirp.orgactascientific.comscholarsresearchlibrary.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness, ensuring their reliability for quality control purposes. rjptonline.orgscirp.orgscholarsresearchlibrary.com The separation is typically achieved on a C18 (ODS) column using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724). scirp.orgactascientific.comscholarsresearchlibrary.com The ability of these methods to separate dozens of impurities highlights their suitability for quantifying this compound. rjptonline.org
Table 3: Typical HPLC Method Parameters for Dabigatran Impurity Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18 / ODS (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) | scirp.orgactascientific.com |
| Mobile Phase A | Aqueous buffer (e.g., 0.01 M Ammonium (B1175870) formate (B1220265), pH 4.7 or Phosphate (B84403) buffer, pH 3.0) | scirp.orgscholarsresearchlibrary.com |
| Mobile Phase B | Acetonitrile | scirp.orgactascientific.comscholarsresearchlibrary.com |
| Elution Mode | Gradient | scirp.orgactascientific.comscholarsresearchlibrary.com |
| Flow Rate | 1.0 - 1.2 mL/min | scirp.orgscholarsresearchlibrary.com |
| Column Temperature | 25 - 35 °C | scirp.orgscholarsresearchlibrary.com |
| Detection Wavelength | 220 - 225 nm | scirp.orgactascientific.comscholarsresearchlibrary.com |
| Injection Volume | 10 µL | scirp.orgscholarsresearchlibrary.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying impurities in drug substances. humanjournals.com In the context of dabigatran, various LC-MS methods have been developed to analyze its impurities and degradation products. researchgate.netrjptonline.orgactascientific.com These methods typically employ reverse-phase columns, such as C18, and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.netactascientific.com The mass spectrometer allows for the determination of the molecular weight of the impurities and provides fragmentation data that aids in their structural elucidation. researchgate.net However, without a clear understanding of which "this compound" is being analyzed, the interpretation of LC-MS data remains inconclusive.
A study on the degradation of dabigatran etexilate utilized LC-ESI-MS to characterize degradation products, demonstrating the technique's utility in identifying unknown compounds formed under stress conditions. researchgate.net Another LC-MS method was developed for the analysis of dabigatran and its main three impurities, showcasing the ability to separate multiple components within a single run. actascientific.com
Supercritical Fluid Chromatography (SFC) for Preparative Isolation of Impurities
Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the preparative isolation of impurities in pharmaceuticals. chromatographytoday.com Its advantages include faster separations and reduced solvent consumption compared to traditional preparative HPLC. In the context of dabigatran, SFC has been used to isolate degradation products for further spectroscopic analysis. tandfonline.comresearchgate.net The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, allows for the efficient separation of compounds with varying polarities. chromatographytoday.com The successful application of SFC for the isolation of a specific "this compound" would first require confirmation of its chemical structure to develop an appropriate separation method.
One study detailed the isolation of hydrolytic degradation products of dabigatran etexilate mesylate using both mass-based preparative HPLC and SFC, highlighting the complementary nature of these techniques. tandfonline.comresearchgate.net
Semi-Preparative HPLC for Isolation of Reference Standards and Degradation Products
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating sufficient quantities of impurities and degradation products to serve as reference standards. actascientific.com These isolated compounds are then used for structural confirmation and for the validation of analytical methods. The development of a semi-preparative HPLC method involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve the desired separation. For dabigatran, semi-preparative HPLC has been employed to isolate various related substances. rjptonline.orgactascientific.com The isolation of "this compound" via this method would be a critical step in establishing its definitive structure and enabling its use as a reference standard in quality control laboratories.
For instance, one research effort focused on the isolation of a major degradation impurity of dabigatran etexilate using analytical techniques including LC-MS for subsequent characterization by IR and NMR. scirp.org
Origin and Mechanistic Pathways of Dabigatran Impurity 23 Formation
Synthesis-Related Origins of Impurity 23
The formation of Dabigatran (B194492) Impurity 23 is intrinsically linked to the synthetic route employed for Dabigatran Etexilate. It arises from side reactions involving key intermediates and the specific reagents used during the assembly of the core molecular structure.
By-product Formation from Key Starting Materials and Intermediates in Dabigatran Synthesis
The primary origin of Impurity 23 can be traced back to the presence of a key structural analogue of the main intermediate. The synthesis of Dabigatran involves the formation of a 2-substituted benzimidazole (B57391) ring. A plausible pathway for the emergence of Impurity 23 involves an intermediate such as 2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid . This hydroxymethyl compound can arise as a by-product during the creation of the benzimidazole ring.
If this hydroxymethyl intermediate is present in the reaction mixture, it can proceed through subsequent coupling steps, ultimately leading to a hydroxymethyl analogue of a later-stage Dabigatran intermediate.
Side Reactions during Specific Synthetic Steps leading to Impurity 23
The conversion of the hydroxymethyl intermediate into the final chloromethyl impurity occurs during steps where chlorinating agents are utilized. The synthesis of Dabigatran Etexilate often employs reagents such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl) for various transformations. acs.orgnih.gov
For instance, thionyl chloride is commonly used to convert carboxylic acids into highly reactive acid chlorides to facilitate coupling reactions. acs.org If the hydroxymethyl intermediate is present during such a step, its primary alcohol group (-CH₂OH) can be readily converted into a chloromethyl group (-CH₂Cl) by the excess chlorinating agent. This side reaction transforms the benign hydroxymethyl analogue into Dabigatran Impurity 23.
Impact of Reaction Conditions on Impurity 23 Yield and Selectivity
The formation of this compound is highly dependent on the specific reaction conditions and the purity of the materials used. Several factors can influence the yield of this impurity:
Purity of Intermediates: The most critical factor is the presence of the corresponding hydroxymethyl precursor in the starting materials or intermediates. Strict control and purification of early-stage intermediates are essential to minimize its presence.
Choice and Stoichiometry of Reagents: The use of strong chlorinating agents like thionyl chloride can promote the formation of Impurity 23. Using an excess of such reagents increases the likelihood of the side reaction occurring.
Temperature and Reaction Time: Higher reaction temperatures and extended reaction times during chlorination steps can increase the rate of formation of this impurity. nih.govacs.org Optimizing these parameters is crucial to favor the desired reaction pathway over the formation of by-products.
Degradation Pathways Leading to this compound
The stability profile of Dabigatran Etexilate has been thoroughly investigated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. rsc.orgrsc.org These studies are designed to identify potential degradation products that could form during the shelf-life of the drug product.
Hydrolytic Degradation Mechanisms (Acidic, Basic, and Neutral Hydrolysis)
Dabigatran Etexilate is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. europa.euresearchgate.net Extensive studies have shown that hydrolytic degradation primarily occurs at the two ester linkages of the prodrug molecule. rsc.orgscirp.org The main degradation products identified under these conditions are:
Dabigatran Etexilate Acid (Impurity E): Formed by the hydrolysis of the ethyl ester group. scirp.orgresearchgate.net
Dabigatran: The active form of the drug, resulting from the hydrolysis of both the ethyl ester and the n-hexyl carbamate (B1207046) groups. rsc.orgresearchgate.net
Benzimidic acid derivatives: Formed under certain hydrolytic stress conditions. rsc.orgresearchgate.net
Forced degradation studies involving acidic, basic, and neutral hydrolysis have not reported the formation of this compound. researchgate.netscirp.org The identified degradants consistently result from the cleavage of ester or carbamate bonds rather than the formation of a chloromethyl group.
Photolytic Degradation Studies under Controlled Light Exposure
Studies on the photolytic degradation of dabigatran etexilate have shown that the molecule is susceptible to degradation upon exposure to light. rsc.org These studies typically involve exposing a solution of the drug to UV or fluorescent light and then analyzing the resulting mixture to identify the degradants. While various photolytic degradation products have been reported, none have been identified as this compound, which is characterized by a chloromethyl group. The formation of such a chloro-derivative would necessitate a source of chlorine and a specific reaction mechanism under photolytic conditions, which has not been reported in the reviewed literature.
Thermal Degradation Kinetics and Identification of Related Products
The thermal stability of dabigatran etexilate has also been a subject of investigation. When subjected to heat, dabigatran etexilate undergoes degradation, and the kinetics of this process have been described as following a first-order reaction. scielo.br Several thermal degradation products have been identified through techniques like liquid chromatography-mass spectrometry (LC-MS). scielo.br These products are typically formed through the cleavage of ester or carbamate bonds within the dabigatran etexilate molecule. scielo.br However, the published literature on thermal degradation does not report the formation of this compound.
A summary of findings from a representative thermal degradation study is presented below:
| Stress Condition | Key Findings | Identified Degradation Products | Reference |
| 60 ºC in solution | Approximately 75% reduction in concentration after 4 hours. The degradation follows first-order kinetics. | DP-01 (m/z 500.2) and DP-02 (m/z 264.1) | scielo.br |
This table is based on general findings and does not include this compound as no data is available.
Identification of Specific Degradation Pathways Resulting in Impurity 23
Based on the available scientific literature, there are no identified degradation pathways, either photolytic or thermal, that result in the formation of this compound. The structure of this impurity, containing a chlorine atom, is distinct from the hydrolytic and cleavage products typically observed in forced degradation studies of dabigatran etexilate. scielo.brrsc.org The origin of this impurity may lie in the synthetic process of dabigatran etexilate rather than its degradation.
Formation Mechanisms of N-Nitroso Impurities
The user's query included a section on N-nitroso impurities. Based on its chemical structure, This compound is not an N-nitroso impurity . Therefore, the mechanisms of nitrosation are not applicable to this specific compound. It is important to note that other nitrosamine (B1359907) impurities, such as N-nitroso-dabigatran, have been identified in relation to dabigatran, but these are distinct chemical entities from this compound.
Development and Validation of Analytical Methods for Dabigatran Impurity 23
Method Development of Stability-Indicating Assays for Impurity 23
Stability-indicating assay methods are crucial for determining the presence of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished dosage forms. scirp.orglongdom.orgiajps.com The development of such methods for Dabigatran (B194492) Impurity 23 involves a systematic approach to optimize separation and detection, ensuring the method is specific, accurate, and robust. scirp.orglongdom.org
The separation of Dabigatran Impurity 23 from the main drug substance and other related impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). longdom.orgiajps.cominnovareacademics.in The optimization of chromatographic conditions is a critical step in method development.
Several studies have focused on optimizing these parameters for the analysis of Dabigatran and its impurities. For instance, a common approach involves using a C18 column, which is a type of reversed-phase column with a stationary phase consisting of silica (B1680970) particles bonded with octadecylsilyl groups. scirp.orglongdom.orgrsc.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. scirp.orgactascientific.comscielo.br The pH of the aqueous buffer and the proportion of the organic solvent are key factors influencing the retention and separation of the analytes. For example, a mobile phase composed of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) has been used in a gradient elution program. scirp.orgrsc.org Another method utilized a mobile phase of triethylammonium (B8662869) phosphate (B84403) buffer (pH 2.0), methanol, and acetonitrile. iajps.com The use of ion-pair reagents, such as hexane-1-sulfonic acid sodium salt, has also been reported to improve separation. longdom.orgresearchgate.net
Column Chemistry: The choice of the stationary phase is crucial for achieving the desired selectivity. Columns like Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) and Poroshell 120 EC-18 (150 mm × 4.6 mm, 2.7 µm) have been successfully employed. scirp.orglongdom.orgresearchgate.net The particle size and length of the column also affect the efficiency and analysis time.
Temperature and Flow Rate: Column temperature and mobile phase flow rate are adjusted to optimize resolution and run time. scirp.orglongdom.org For instance, a column temperature of 30°C and a flow rate of 0.6 mL/min have been used in some methods. longdom.orgiajps.com Other methods might use a higher flow rate of 1.0 mL/min with a column temperature of 35°C. scirp.org Deliberate variations in these parameters, such as changing the flow rate by ±0.1 mL/min or the column temperature by ±2°C, are often performed during robustness studies to ensure the method's reliability. longdom.orgresearchgate.net
Table 1: Examples of Optimized Chromatographic Parameters for Dabigatran Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm scirp.org | Poroshell 120 EC-18, 150 mm × 4.6 mm, 2.7 µm longdom.orgresearchgate.net | Phenomenex Kinetex EVO C18, 250 mm × 4.6 mm, 5 µm iajps.com |
| Mobile Phase A | 10 mM Ammonium formate buffer (pH 4.5) scirp.org | Hexane-1 sulfonic acid sodium salt monohydrate buffer (pH 6.5) longdom.orgresearchgate.net | Triethylammonium phosphate buffer (pH 2.0) iajps.com |
| Mobile Phase B | Acetonitrile scirp.orgrsc.org | Methanol longdom.orgresearchgate.net | Methanol:Acetonitrile (30:40 v/v) iajps.com |
| Flow Rate | 1.0 mL/min scirp.org | 0.6 mL/min longdom.orgresearchgate.net | 0.6 mL/min iajps.com |
| Column Temperature | 35°C scirp.org | 30°C longdom.orgresearchgate.net | Not specified |
| Detection Wavelength | 220 nm scirp.org | 230 nm longdom.orgresearchgate.net | 254 nm iajps.com |
The choice of detector is critical for the sensitive and specific quantification of this compound.
UV/PDA Detection: Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly used for the analysis of Dabigatran and its impurities. scirp.orglongdom.orgactascientific.com The selection of the detection wavelength is based on the UV absorption spectrum of the impurity. Wavelengths such as 220 nm, 225 nm, and 230 nm have been reported for the analysis of Dabigatran and its related substances. scirp.orglongdom.orginnovareacademics.inactascientific.comscielo.br A PDA detector offers the advantage of acquiring the entire UV spectrum of a peak, which can be used to assess peak purity and aid in identification. scirp.orgresearchgate.net
Mass Spectrometry (MS) Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides higher sensitivity and selectivity compared to UV detection, making it particularly useful for identifying and quantifying trace-level impurities. rsc.orgactascientific.comresearchgate.net In ESI-MS/MS, the precursor ion corresponding to the protonated molecule of the impurity is selected and fragmented to produce characteristic product ions. rsc.orgresearchgate.net This technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for highly specific and sensitive quantification. rsc.org For instance, an LC-MS/MS method was developed for the ultrasensitive quantitation of N-nitroso-dabigatran etexilate, a related impurity, using positive ESI mode. rsc.org The precursor ion (m/z 657.2) was fragmented to a product ion (m/z 364.1) for quantification. rsc.org this compound itself has a distinct molecular weight that can be targeted for detection. vulcanchem.com
Optimization of Chromatographic Parameters (e.g., Mobile Phase Composition, Column Chemistry, Temperature, Flow Rate)
Comprehensive Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R2))
Once a suitable analytical method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible for its intended purpose. scirp.orglongdom.orgrsc.org The validation is conducted in accordance with regulatory guidelines, such as the International Council for Harmonisation (ICH) Q2(R2) guideline. rsc.orgeuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the drug substance, other impurities, and degradation products. longdom.orgcurresweb.com This is typically demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram. scirp.orglongdom.org Resolution values of greater than 2.0 between adjacent peaks are generally considered acceptable. scirp.orgvulcanchem.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential degradation products and prove that the method can separate the impurity from these degradants. scirp.orglongdom.org Peak purity analysis using a PDA detector can further confirm the specificity. longdom.org
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. scirp.orglongdom.orgnih.gov To assess linearity for this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. scirp.orglongdom.org The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) value close to 1.0 (typically >0.99) indicates a strong linear relationship. longdom.orginnovareacademics.in The range of linearity should cover the expected concentration of the impurity in the samples, from the limit of quantitation (LOQ) up to a certain percentage of the specification level. scirp.orglongdom.org For instance, linearity might be established from the LOQ to 150% of the impurity specification limit. longdom.org
Table 2: Linearity Data for Dabigatran and Related Impurities
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Dabigatran Etexilate (unknown impurity) | 0.38 to 4.5 µg/ml | 0.996 | innovareacademics.in |
| Dabigatran Impurities | LOQ - 5 µg/mL | >0.999 | scirp.org |
| N-nitroso-dabigatran etexilate | 18–120 ppb | >0.99 | rsc.org |
| Dabigatran and Impurities | Not Specified | >0.999 | longdom.orgresearchgate.net |
| Dabigatran Etexilate | 200–1000 µg/ml | >0.9998 | rjptonline.org |
Accuracy refers to the closeness of the test results obtained by the method to the true value. scirp.orglongdom.orgnih.gov It is often assessed by performing recovery studies. scirp.orgrsc.org This involves spiking the drug substance with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). scirp.orglongdom.org The percentage recovery of the impurity is then calculated. Acceptance criteria for recovery are typically within a range of 80% to 120% for impurities. innovareacademics.inrsc.org
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scirp.orglongdom.org It is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples. scirp.orgrsc.org
Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. scirp.orglongdom.org
The precision is usually expressed as the relative standard deviation (RSD) of the results. A low RSD value (typically less than 10% for impurities) indicates a precise method. scirp.orginnovareacademics.in
Table 3: Accuracy and Precision Data for Dabigatran and Related Impurities
| Parameter | Analyte | Result | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Accuracy (Recovery) | DE (unknown Impurity), Impurity A, B, E | Within 80%-120% | 80%-120% | innovareacademics.in |
| Accuracy (Recovery) | Dabigatran and Impurities | 90.0% to 115.0% | Not Specified | longdom.orgresearchgate.net |
| Accuracy (Recovery) | N-nitroso-dabigatran etexilate | 83.7% to 106.8% | 80%-120% | rsc.org |
| Precision (%RSD) | Known and unknown impurity | <10% | <10% | innovareacademics.in |
| Precision (%RSD) | Dabigatran and Impurities | <5% | Not Specified | scirp.org |
| Intermediate Precision (%RSD) | Dabigatran and Impurities | <5% | Not Specified | scirp.org |
Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The establishment of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical step in the validation of an analytical method for this compound. These parameters define the sensitivity of the method. The LOD is the lowest concentration of the impurity that can be detected but not necessarily quantitated with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
In the development of a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for dabigatran and its impurities, the LOD and LOQ values were determined based on the signal-to-noise (S/N) ratio. ijrps.comrsc.org Typically, an S/N ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. actascientific.com For a series of dabigatran impurities, LOD and LOQ values were reported to be in the range of 33 to 55 ppm and 112 to 168 ppm, respectively. ijrps.com Another study established the LOD at 0.01% and the LOQ at 0.03% relative to the analyte concentration. researchgate.net
The precision of the method at the LOQ is verified by analyzing multiple replicate injections of the impurity at the LOQ concentration. The relative standard deviation (%RSD) of the peak areas for these injections should be within a specified limit, confirming the method's capability to reliably quantify low levels of this compound. ijrps.com For instance, in the validation of an LC-MS/MS method for a dabigatran-related impurity, the %RSD for the LOQ solution was found to be 6.05%, with a signal-to-noise ratio of 29.5, indicating high sensitivity. rsc.org
The following table provides an example of LOD and LOQ data for dabigatran impurities from a validation study.
LOD and LOQ Data for Dabigatran Impurities
| Impurity | LOD (ppm) | LOQ (ppm) |
|---|---|---|
| Impurity A | 33 | 112 |
| Impurity B | 45 | 150 |
| Impurity C | 50 | 160 |
| Impurity D | 55 | 168 |
Robustness and Ruggedness Testing of the Developed Method
Robustness and ruggedness are key indicators of a method's reliability for long-term and routine use. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. researchgate.netmedcraveonline.com
For analytical methods developed for this compound, robustness is typically evaluated by intentionally altering parameters such as:
Flow rate of the mobile phase: For example, varying the flow rate by ±0.1 mL/min or ±10%. ijrps.comresearchgate.net
Column temperature: Studying the effect of temperature variations, for instance, at 30°C and 40°C instead of the nominal 35°C. ijrps.comscirp.org
Mobile phase composition and pH: Changes in the mobile phase pH or the proportion of organic modifier can significantly impact the separation of dabigatran and its impurities. scirp.orgresearchgate.net
The impact of these changes on critical method responses, such as resolution between adjacent peaks (e.g., between dabigatran and an impurity) and the tailing factor, is recorded. ijrps.comscirp.org The method is considered robust if the system suitability criteria are met under all the varied conditions.
Ruggedness, often assessed as intermediate precision, involves performing the analysis on different days, with different columns, and on different instruments. scirp.org The relative standard deviation (%RSD) of the results under these varied conditions should remain within acceptable limits, demonstrating the method's ruggedness.
Example of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 10% | Resolution between critical peaks > 2.0 |
| Column Temperature | ± 5°C | Tailing factor < 1.5 |
| Mobile Phase pH | ± 0.2 units | System suitability parameters met |
Implementation of System Suitability Testing Protocols
System suitability testing (SST) is an integral part of any analytical method and is performed prior to the analysis of any samples. Its purpose is to ensure that the chromatographic system is performing adequately for the intended application. SST protocols are essential for verifying that the system can generate accurate and precise results for the analysis of this compound.
Typical SST parameters for an HPLC method include:
Resolution (Rs): The separation between the peak of interest (this compound) and the closest eluting peak is a critical parameter. A minimum resolution of 2.0 is often required to ensure accurate quantification. scirp.orghumanjournals.com
Tailing factor (T): This measures the symmetry of the chromatographic peak. A value not more than 2.0 is generally considered acceptable. humanjournals.com
Theoretical plates (N): This indicates the efficiency of the column. A higher number of theoretical plates results in narrower and sharper peaks. A minimum value, for example, not less than 3000, is often specified. humanjournals.com
Relative Standard Deviation (%RSD) of replicate injections: The precision of the system is evaluated by making multiple (typically five or six) injections of a standard solution. The %RSD of the peak areas should be not more than a specified value, often 5.0% for impurity analysis. scirp.orghumanjournals.com
Relative Retention Time (RRT): The RRT of the impurity peak relative to the main component (dabigatran) should be comparable to a reference value to confirm peak identity. scirp.org
These SST parameters and their acceptance criteria are established during method validation and must be met before any sample analysis can proceed.
Typical System Suitability Parameters for Dabigatran Impurity Analysis
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) between critical peaks | ≥ 2.0 |
| Tailing Factor (T) for Dabigatran peak | ≤ 2.0 |
| Theoretical Plates (N) for Dabigatran peak | ≥ 3000 |
| %RSD for replicate standard injections (n=6) | ≤ 5.0% |
Application of Quality by Design (QbD) Principles in Analytical Method Development
The application of Quality by Design (QbD) principles to analytical method development, often referred to as Analytical QbD (AQbD), provides a systematic and science-based approach to developing robust and reliable methods for the analysis of impurities like this compound. medcraveonline.comresearchgate.net This approach moves away from the traditional one-factor-at-a-time (OFAT) experimentation towards a more holistic understanding of the method. americanpharmaceuticalreview.com The core of AQbD involves defining an Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs), performing risk assessments, and using Design of Experiments (DoE) to establish a design space. medcraveonline.comacs.orgrjptonline.org
Risk Assessment Strategies for Method Attributes
Risk assessment is a foundational step in the AQbD framework, aimed at identifying and ranking the method parameters that have the potential to impact the method's performance and the quality of the analytical results. medcraveonline.comresearchgate.netresearchgate.net For the analysis of this compound, a risk assessment would identify various method attributes and evaluate their potential impact on CQAs such as resolution, peak shape, and sensitivity.
A common tool for risk assessment is the Failure Mode and Effects Analysis (FMEA) or a similar risk matrix. researchgate.net This involves listing potential failure modes (e.g., a change in mobile phase pH), their potential effects (e.g., co-elution of peaks), and the severity, probability, and detectability of these effects. The parameters are then ranked to prioritize them for further investigation and optimization.
High-risk parameters, such as the pH of the mobile phase buffer and the gradient profile, are then subjected to systematic optimization studies using DoE. scirp.orgresearchgate.net Medium-risk parameters may be further investigated to reduce the associated risk, while low-risk parameters are generally considered to be well-controlled. researchgate.net
Example of a Risk Assessment Matrix for an HPLC Method
| Method Parameter | Potential Failure | Risk Level (High/Medium/Low) | Justification |
|---|---|---|---|
| Mobile Phase pH | Co-elution of Impurity 23 and another peak | High | The retention of ionizable compounds like dabigatran and its impurities is highly sensitive to pH changes. scirp.org |
| Gradient Time | Poor resolution of late-eluting impurities | High | Affects the overall separation and run time. researchgate.net |
| Column Temperature | Shift in retention times, potential peak shape issues | Medium | Can affect selectivity and viscosity of the mobile phase. ijrps.com |
| Flow Rate | Proportional shift in retention times, pressure changes | Low | Generally has a predictable effect on the chromatogram. ijrps.com |
Design of Experiments (DoE) for Robustness and Optimization
Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to systematically and efficiently study the effects of multiple method parameters and their interactions. medcraveonline.comresearchgate.netamericanpharmaceuticalreview.com Unlike the OFAT approach, DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the method's behavior. americanpharmaceuticalreview.com
For the development of an analytical method for this compound, DoE can be applied for both optimization and robustness testing. americanpharmaceuticalreview.com
Optimization: Response surface designs, such as Box-Behnken or Central Composite designs, are often used to optimize the critical method parameters identified during risk assessment. researchgate.netacs.org These experiments help in identifying the optimal settings for factors like gradient time and mobile phase composition to achieve the desired separation (CQA). medcraveonline.comresearchgate.net
Robustness: Screening designs, like Plackett-Burman or fractional factorial designs, are employed to evaluate the robustness of the method. researchgate.netamericanpharmaceuticalreview.com These designs allow for the efficient study of a larger number of factors to understand how small variations around the nominal operating conditions affect the method's performance.
The results of the DoE are used to establish a "design space," which is the multidimensional combination and interaction of input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. acs.org Operating within this design space ensures that the method is robust and consistently delivers results that meet the predefined criteria. medcraveonline.com
Example of a DoE for Method Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Gradient Time (min) | 8 | 11.5 | 15 |
| Initial % Acetonitrile | 10 | 20 | 30 |
| Final % Acetonitrile | 48 | 54 | 60 |
Impurity Control Strategies and Pharmaceutical Quality Management for Dabigatran Impurity 23
Comprehensive Impurity Profiling and Tracking during Dabigatran (B194492) Manufacturing Processes
Impurity profiling is the systematic identification and quantification of all potential impurities in an API and its formulated product. vulcanchem.comhumanjournals.com For dabigatran etexilate, this process is crucial due to the complexity of its synthesis, which involves multiple steps and reagents. aquigenbio.comacs.org "Dabigatran Impurity 23," chemically identified as N-[[2-(Chloromethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine ethyl ester, is a key process-related impurity that must be carefully monitored. alentris.org
The manufacturing process of dabigatran etexilate can introduce various impurities, including starting materials, by-products, intermediates, and degradation products. humanjournals.comresearchgate.net Sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed to track the formation and fate of impurities like "this compound" throughout the synthesis. researchgate.netresearchgate.netresearchgate.netactascientific.com These methods allow for the separation and identification of impurities even at trace levels. researchgate.net
Studies have shown that the Pinner reaction, a critical step in some synthetic routes for dabigatran, can lead to the formation of certain impurities if not carefully controlled. researchgate.netnih.gov The presence of moisture can also lead to hydrolytic degradation, forming other related substances. europa.eu Therefore, a comprehensive impurity profile involves analyzing each isolated intermediate to ensure that potential impurities and their derivatives are effectively removed during subsequent purification steps. europa.eu
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Application in Dabigatran Impurity Profiling | Reference |
|---|---|---|
| HPLC | Separation and quantification of known and unknown impurities. | researchgate.netresearchgate.net |
| LC-MS | Identification and structural elucidation of impurities based on mass-to-charge ratio. | vulcanchem.comactascientific.com |
| NMR | Confirms the chemical structure of isolated impurities. | researchgate.netresearchgate.net |
Strategies for Mitigation and Control of this compound Levels
Effective control of "this compound" and other related substances relies on a multi-faceted approach that combines optimization of the manufacturing process with robust purification methods. vulcanchem.com
Optimization of Synthetic Pathways to Minimize Impurity Formation
A key strategy to control impurities is to refine the synthetic route to prevent their formation in the first place. vulcanchem.com For dabigatran, this has involved developing novel synthons and optimizing reaction conditions. researchgate.netnih.gov For instance, the use of n-hexyl chloroformate in some earlier synthetic methods was found to generate a range of impurities. researchgate.netnih.gov A newer approach utilizing n-hexyl-4-nitrophenyl carbonate as a synthon has been shown to substantially reduce the formation of these specific impurities. researchgate.netnih.gov
Furthermore, careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is critical. vulcanchem.comnih.gov For example, optimizing the conditions of the Pinner reaction and the subsequent workup procedures can minimize the generation of related impurities. researchgate.netnih.gov The purity of starting materials and reagents is also a significant factor; using highly pure materials can prevent the introduction of contaminants that may lead to impurity formation. asianpubs.org
Implementation of Effective Purification Techniques for Impurity Removal
Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove "this compound" and other impurities to acceptable levels. researchgate.netgoogle.com
Recrystallization is a common and effective method for purifying the final API and its intermediates. google.comgoogle.com Different solvent systems can be employed to selectively remove impurities with varying polarities. For instance, a multi-step purification process involving slurrying in water, followed by recrystallization from an acetone-water mixture, and finally purification with a tetrahydrofuran-ethyl acetate (B1210297) mixture has been described to effectively remove various impurities. google.com The use of an acetone-water mixed solvent is particularly effective for removing impurities with higher polarity, while ethyl acetate is used for those with lower polarity. google.com
Column chromatography is another technique used, particularly during process development and for isolating and characterizing impurities, though it can be less efficient for large-scale manufacturing. researchgate.netnewdrugapprovals.org Additionally, charcoal treatment has been found to be effective in removing certain dimeric impurities. tandfonline.com
Role of Reference Standards in Accurate Impurity Quantification and Quality Control
Reference standards are highly purified compounds used as a benchmark for analytical measurements. axios-research.com In the context of "this compound," a well-characterized reference standard is indispensable for the accurate quantification of this impurity in batches of dabigatran etexilate. aquigenbio.comaxios-research.com These standards are crucial for the validation of analytical methods, ensuring their accuracy, precision, and linearity. researchgate.net
The availability of impurity standards allows for:
Method Validation: Establishing the performance characteristics of analytical methods used for quality control. axios-research.com
Accurate Quantification: Ensuring that the levels of "this compound" in the final product are below the specified limits.
Quality Control (QC): Routine testing of raw materials, intermediates, and the final API to ensure batch-to-batch consistency. axios-research.com
Stability Studies: Assessing the potential for impurity levels to increase over time under various storage conditions. axios-research.com
A comprehensive Certificate of Analysis (CoA) for the reference standard, detailing its identity and purity, is essential for its use in a regulated environment. axios-research.com
Compliance with International Regulatory Specifications for Impurities (e.g., ICH Q3A/B Thresholds)
Pharmaceutical manufacturing is governed by stringent international regulations to ensure the safety and quality of medicines. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu
These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which the biological safety of an impurity must be established.
For "this compound," its levels in the final dabigatran etexilate product must be controlled to be within these ICH-stipulated limits. daicelpharmastandards.com The specific limits for impurities are set based on the maximum daily dose of the drug. europa.eu For dabigatran, these limits have been evaluated for various dosage forms and patient populations. europa.eu
Compliance with these regulatory specifications is mandatory for obtaining and maintaining market authorization for the drug product. humanjournals.com This necessitates a robust quality management system that includes comprehensive impurity profiling, validated analytical methods, and effective control strategies to ensure that every batch of dabigatran etexilate meets the required purity standards. daicelpharmastandards.com
Table 2: Key Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| Dabigatran Etexilate | Active Pharmaceutical Ingredient (API) |
| This compound | Process-related impurity |
| n-Hexyl Chloroformate | Reagent in some synthetic routes |
| n-Hexyl-4-nitrophenyl carbonate | Novel synthon to reduce impurities |
| Acetone | Solvent for purification |
| Ethyl Acetate | Solvent for purification |
Advanced Research Perspectives and Future Directions for Dabigatran Impurity 23 Studies
Application of Computational Chemistry and In Silico Modeling for Impurity Prediction
The use of computational chemistry and in silico modeling represents a paradigm shift in pharmaceutical development, moving towards a predictive-first approach for impurity profiling. While specific in silico studies predicting the formation of Dabigatran (B194492) Impurity 23 are not extensively published, the application of these methodologies is a critical area of future research.
In silico tools are increasingly employed to predict the toxicological properties of impurities, including potential genotoxicity. Regulatory bodies encourage these predictive assessments to rank and control impurities that may pose a health risk. For an impurity like Dabigatran Impurity 23, which contains a reactive chloromethyl group, in silico toxicological evaluation would be a primary focus.
Future research will likely involve the application of quantum mechanics (QM) and molecular dynamics (MD) simulations to predict the reactivity and degradation pathways of dabigatran and its intermediates. Such models can elucidate the electronic properties and reaction energetics that favor the formation of specific impurities under various conditions. By simulating the reaction environment, these computational tools can help predict the likelihood of the formation of Impurity 23, guiding process chemists in optimizing reaction conditions to minimize its generation. Furthermore, predictive models can be integrated into Quality by Design (QbD) frameworks to establish a more profound understanding of how raw material attributes and process parameters affect the impurity profile. researchgate.net
In-Depth Mechanistic Investigations of Impurity Formation at the Molecular Level
Understanding the formation mechanism of this compound at a molecular level is crucial for implementing effective control strategies. Impurities in active pharmaceutical ingredients (APIs) can originate from starting materials, intermediates, reagents, or degradation of the drug substance. enamine.nethumanjournals.com The chemical structure of this compound, Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, strongly suggests it is a process-related impurity rather than a degradant. alentris.orgchemicea.com
The "chloromethyl" functional group points to its origin as a potential synthetic intermediate or a byproduct from a reaction involving a chlorinated reagent. The synthesis of dabigatran etexilate involves multiple steps, including the formation of the benzimidazole (B57391) core followed by several coupling reactions. acs.org Mechanistic studies would focus on identifying the exact synthetic step where the chloromethyl intermediate is formed or where an incomplete reaction leaves it as a residual impurity.
Forced degradation studies, which are used to understand the stability of dabigatran etexilate under stress conditions like acid/base hydrolysis, oxidation, and heat, help to identify degradation products. scirp.orgresearchgate.neteuropa.euresearchgate.net While this compound is not typically cited as a major degradant, these studies provide the foundation for understanding molecular liabilities. Future research should involve isotopic labeling studies to trace the origin of each atom in the impurity, providing definitive evidence of its formation pathway. Spectroscopic techniques like in-situ NMR and ReactIR could monitor the reaction in real-time, capturing the transient formation of intermediates and byproducts, thus providing a detailed molecular-level picture of the reaction mechanism.
Development of Novel and Hyphenated Analytical Technologies for Ultra-Trace Impurity Analysis
The detection and quantification of impurities at trace and ultra-trace levels necessitate the development of highly sensitive and specific analytical methods. Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in modern pharmaceutical analysis. researchgate.netijfmr.comasiapharmaceutics.infoajpaonline.com
Key Hyphenated Techniques for Impurity Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling due to its high sensitivity and ability to provide molecular weight information, aiding in structural elucidation. ajrconline.org LC-MS/MS methods have been developed for quantifying nitrosamine (B1359907) impurities in dabigatran etexilate at parts-per-billion (ppb) levels, demonstrating the power of this technique for ultra-trace analysis. rsc.orglcms.cz A similar approach would be essential for controlling potentially genotoxic impurities like this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC separation with NMR spectroscopy, providing detailed structural information of impurities without the need for prior isolation. ijfmr.comasiapharmaceutics.info This is particularly valuable for the unambiguous identification of unknown impurities. humanjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, GC-MS provides excellent separation and structural identification capabilities. ajpaonline.comajrconline.org
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC, making it ideal for analyzing complex impurity profiles. alentris.org
Future advancements will focus on integrating multiple detection technologies (e.g., LC-NMR-MS) and employing advanced ionization sources and mass analyzers for even greater sensitivity and structural insight. ajpaonline.com The development of validated, stability-indicating methods using these advanced technologies is critical for ensuring that impurities like this compound are effectively monitored and controlled throughout the drug product's lifecycle. ijpsr.comrjptonline.org
Correlation of Impurity Levels with Specific Process Parameters in Industrial Manufacturing
In an industrial setting, controlling impurity levels is achieved by understanding and managing the manufacturing process parameters. The Quality by Design (QbD) framework is a systematic approach that establishes a clear link between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), such as the impurity profile. researchgate.netscirp.org
For this compound, its formation is likely sensitive to several process parameters during the synthesis of dabigatran etexilate. Research has shown that the choice of reagents and solvents, reaction temperature, and purification methods significantly impacts the final impurity profile. asianpubs.orggoogle.com For instance, an improved synthesis process for dabigatran etexilate was developed by replacing n-hexyl chloroformate with pure n-hexanol to reduce the formation of related impurities. asianpubs.org Similarly, specific solvent systems, such as acetone/water or tetrahydrofuran/ethyl acetate (B1210297), have been optimized for the purification of dabigatran etexilate to effectively remove different types of impurities. google.com
Future research will focus on using Design of Experiments (DoE) to systematically map the relationship between CPPs and the formation of this compound. This allows for the definition of a "design space"—a multidimensional combination of process parameters that has been demonstrated to provide assurance of quality. researchgate.net
Table 1: Potential Correlation of Process Parameters with this compound Levels
| Critical Process Parameter (CPP) | Potential Impact on this compound Formation |
| Purity of Starting Materials/Reagents | The presence of chlorinated contaminants in starting materials could directly lead to the formation of this impurity. |
| Reaction Temperature | Sub-optimal temperatures could lead to incomplete reactions, leaving the chloromethyl intermediate unreacted. |
| Reaction Time | Insufficient reaction time may prevent the complete conversion of the intermediate to the final product. |
| Choice of Solvent | The solvent system can influence reaction kinetics and the solubility of intermediates and byproducts, affecting the impurity profile. |
| pH of Reaction Mixture | The pH can affect the stability of intermediates and the rate of side reactions. |
| Purification/Crystallization Steps | Inefficient purification methods may fail to adequately remove this compound from the final API. google.com |
This table is illustrative and based on general principles of chemical process development.
Development of Standardized Databases for Dabigatran Impurities and Degradants
The management of pharmaceutical impurities relies on the availability of accurate and comprehensive information. Currently, data on impurities like this compound are distributed across scientific literature, regulatory filings, and commercial supplier catalogs. enamine.netlgcstandards.comsigmaaldrich.comsynthinkchemicals.com While pharmacopoeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide crucial reference standards for some impurities, a centralized and comprehensive database is lacking. edqm.eusigmaaldrich.com
The development of a standardized, publicly accessible database for all known dabigatran impurities and degradants would be a significant asset to the pharmaceutical community. Such a database should ideally include:
Chemical and Physical Data: CAS number, molecular formula, structure, and molecular weight. alentris.org
Spectroscopic Data: Reference NMR, MS, and IR spectra for unambiguous identification.
Analytical Methods: Validated HPLC, LC-MS, and other analytical procedures for detection and quantification. ijpsr.com
Formation/Degradation Pathways: Detailed mechanistic information on how each impurity is formed. acs.org
Toxicological Information: In silico predictions and experimental toxicology data.
Reference Standard Availability: Information on where to obtain certified reference materials. lgcstandards.comsynthinkchemicals.com
Such a database would facilitate research, streamline analytical method development, support regulatory filings, and ultimately enhance the safety and quality of dabigatran-containing medicines. It would provide a single point of truth for researchers, manufacturers, and regulators, fostering a more collaborative and informed approach to impurity control.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying Dabigatran Impurity 23 in drug substances?
- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Ensure method validation per ICH Q2(R1) guidelines, including specificity, linearity (range: 0.1–120% of the specification limit), accuracy (recovery 90–110%), and precision (RSD ≤5%) .
- Key Considerations : Spike drug substance samples with synthetic Impurity 23 to confirm retention time and spectral match. Cross-validate results against reference standards (e.g., USP or EP) if available .
Q. How should researchers design stability studies to assess the formation of this compound under stress conditions?
- Experimental Design :
- Stress Conditions :
| Condition | Parameters |
|---|---|
| Acid hydrolysis | 0.1M HCl, 60°C, 24 hours |
| Alkaline hydrolysis | 0.1M NaOH, 60°C, 24 hours |
| Oxidative stress | 3% H2O2, 25°C, 48 hours |
| Thermal degradation | 80°C, dry heat, 15 days |
- Analysis : Monitor impurity profiles using validated UHPLC-MS. Compare degradation pathways with synthetic Impurity 23 to confirm identity .
Q. What regulatory thresholds apply to this compound in drug products?
- Guidelines : Follow ICH Q3A/B and FDA recommendations:
- Identification Threshold : ≥0.10% for daily doses ≤2 g .
- Qualification Threshold : ≥0.15% (requires toxicological data) .
- Reporting : Include impurity identity, structure (if confirmed), and chromatographic data in regulatory submissions. For unidentified impurities, report relative retention times and spectral data .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data for this compound across different batches?
- Approach :
Root-Cause Analysis : Compare synthetic routes (e.g., presence of intermediates like DBG-3A ester mesylate) and storage conditions (e.g., humidity effects) .
Advanced Characterization : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural consistency. For isomeric impurities, employ chiral chromatography .
Statistical Evaluation : Apply multivariate analysis (e.g., PCA) to batch data to identify process-related variability .
Q. What synthetic strategies are effective for preparing high-purity this compound for reference standards?
- Synthesis Protocol :
- Step 1 : React dabigatran etexilate with hexyl chloroformate to form DBG-3A ester mesylate (CAS 1408238-36-7) .
- Step 2 : Purify via preparative HPLC (C18 column, acetonitrile/0.1% formic acid gradient).
- Characterization : Confirm purity (>98%) by HPLC-UV and structural integrity by <sup>13</sup>C NMR .
Q. How do degradation pathways of this compound impact its safety profile in long-term toxicity studies?
- Study Design :
- In Vitro : Assess genotoxicity via Ames test and micronucleus assay.
- In Vivo : Administer Impurity 23 to rodents at 10× the human exposure limit for 6 months. Monitor hepatic and renal toxicity markers .
Q. What methodological challenges arise when validating impurity-specific assays for this compound in combination therapies?
- Challenges :
- Matrix Interference : Co-eluting peaks from excipients or other APIs (e.g., warfarin).
- Solutions : Optimize gradient elution (e.g., 0.1% TFA in mobile phase) and use tandem MS detection for selectivity .
- Validation Parameters : Include robustness testing for pH (±0.2), temperature (±5°C), and flow rate (±10%) variations .
Data Presentation and Compliance
Q. How should researchers present impurity data for this compound in regulatory submissions?
- Required Elements :
- Tabular Summary :
| Batch | Impurity Level (%) | Identification Status | Method |
|---|---|---|---|
| Batch A | 0.12 | Confirmed (NMR) | UHPLC-MS [M+H]<sup>+</sup> |
| Batch B | 0.09 | Unidentified | HPLC-PDA |
Q. What are the best practices for addressing discrepancies between in-house and compendial methods for this compound analysis?
- Strategy :
Method Equivalence Testing : Compare accuracy, precision, and specificity across methods.
Justification : Document rationale for deviations (e.g., improved sensitivity with UHPLC) in the analytical procedures section .
Collaboration : Engage with pharmacopeial forums (e.g., USP) to propose method updates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
